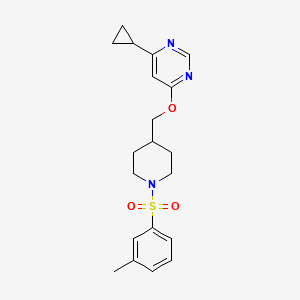
4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of different substituents onto the pyrimidine ring. In the first paper, the authors describe the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride, leading to a primary product and two abnormal by-products . This suggests that the synthesis of 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine could also involve a condensation reaction, possibly with a cyclopropyl-substituted pyrimidine and a tolylsulfonyl-substituted piperidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring can significantly affect the compound's reactivity and physical properties. The presence of a cyclopropyl group and a tolylsulfonyl-substituted piperidine moiety in 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine would likely influence its molecular geometry and electronic distribution.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic attacks, as mentioned in the second paper . The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can alter its reactivity. For the compound , the methoxy and tolylsulfonyl groups could potentially affect its reactivity in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. The papers do not provide specific information on the physical properties of 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, but based on the pharmacological properties of related compounds described in the second paper, it can be inferred that the compound may exhibit biological activity . The presence of a piperidine ring and a tolylsulfonyl group could contribute to potential antiemetic or other pharmacological properties.
Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Research on 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 by various groups including cyclopropyl revealed their potential in inhibiting retrovirus replication in cell culture. The study highlights the antiviral activity of these derivatives, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, showcasing the importance of pyrimidine derivatives in the development of antiviral agents (Hocková et al., 2003).
Herbicidal Activity of Pyrimidine Compounds
Another study presented compounds with an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, highlighting their valuable herbicidal activity, particularly for pre-emergence application in cotton and sunflower. This indicates the potential of such compounds in agricultural applications to control weeds and enhance crop yield (Krämer, 1997).
Corrosion Inhibition by Piperidine Derivatives
A study on the corrosion inhibition properties of piperidine derivatives on the corrosion of iron highlights the utility of pyrimidine and piperidine structures in materials science. The derivatives examined showed significant efficacy in protecting iron surfaces from corrosion, suggesting applications in corrosion inhibitors for various industrial applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
Structurally similar synthetic 1, 4-disubstituted piperidines have been reported to show high selectivity for resistant plasmodium falciparum .
Mode of Action
It can be inferred from related compounds that it may interact with its target to inhibit parasite growth .
Biochemical Pathways
Related compounds have been shown to have antiplasmodial activity, suggesting that they may interfere with the life cycle of the plasmodium parasite .
Result of Action
Related compounds have been shown to inhibit the growth of plasmodium falciparum, suggesting that this compound may have a similar effect .
Future Directions
The future directions of “4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine” could involve further exploration of its potential applications in drug development and organic synthesis. Additionally, the development of more efficient synthesis methods, particularly those involving protodeboronation of alkyl boronic esters, could be a valuable area of future research .
properties
IUPAC Name |
4-cyclopropyl-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-3-2-4-18(11-15)27(24,25)23-9-7-16(8-10-23)13-26-20-12-19(17-5-6-17)21-14-22-20/h2-4,11-12,14,16-17H,5-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFZHRFHDPDENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
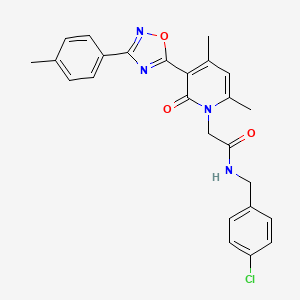
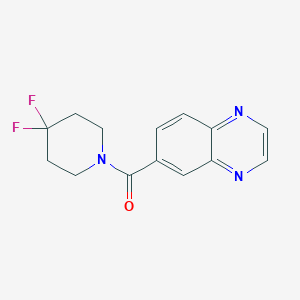
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)
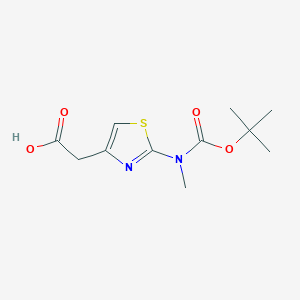
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)


![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
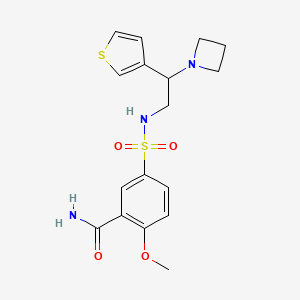

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)